![molecular formula C70H142O6 B12543910 3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] CAS No. 145523-46-2](/img/structure/B12543910.png)
3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] is a complex organic compound characterized by its long aliphatic chain and multiple ether and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] typically involves a multi-step process. One common method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or alkanes .
Scientific Research Applications
3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid: Similar in structure but with shorter aliphatic chains.
Dimethyl 3,3’-[(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)]dipropionate: Contains aromatic rings, offering different chemical properties
Uniqueness
3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] is unique due to its long aliphatic chain and multiple functional groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it particularly versatile for applications in various fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
145523-46-2 |
|---|---|
Molecular Formula |
C70H142O6 |
Molecular Weight |
1079.9 g/mol |
IUPAC Name |
2-hexadecoxy-3-[32-(2-hexadecoxy-3-hydroxypropoxy)dotriacontoxy]propan-1-ol |
InChI |
InChI=1S/C70H142O6/c1-3-5-7-9-11-13-15-17-39-43-47-51-55-59-63-75-69(65-71)67-73-61-57-53-49-45-41-37-35-33-31-29-27-25-23-21-19-20-22-24-26-28-30-32-34-36-38-42-46-50-54-58-62-74-68-70(66-72)76-64-60-56-52-48-44-40-18-16-14-12-10-8-6-4-2/h69-72H,3-68H2,1-2H3 |
InChI Key |
RVDXZNRZSNRYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


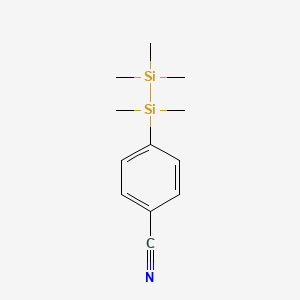

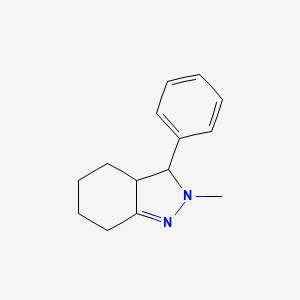
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
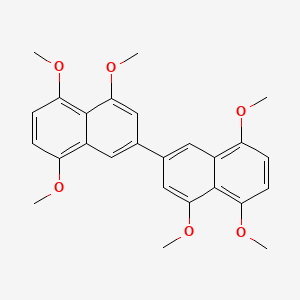
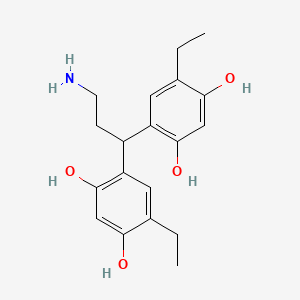

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)
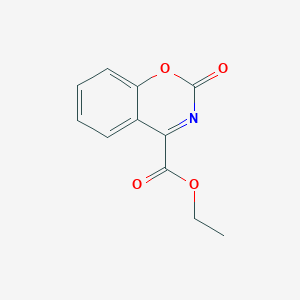
![1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12543891.png)
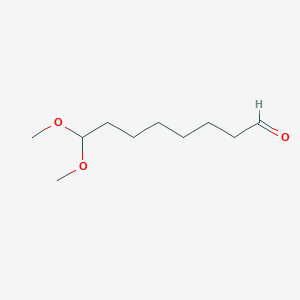
![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
